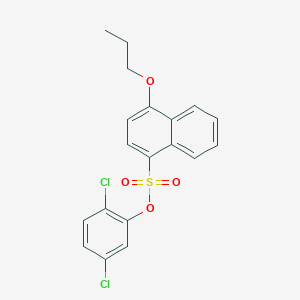
6-methyl-8aH-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8aH-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This reaction typically requires a transition-metal catalyst, such as palladium or ruthenium, and proceeds via an intermolecular annulation mechanism . Another method involves the use of dilithiated N-propenyl-ortho-toluamides as intermediates, which react with benzyne to form the isoquinolone ring .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often employs catalytic processes to enhance yield and efficiency. For instance, the use of rhodium(III)-catalyzed C-H bond activation and cyclization with internal alkynes has been reported to produce isoquinolones in high yields . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinolone ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolones .
Applications De Recherche Scientifique
6-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-methyl-8aH-isoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as kinases and proteases, by binding to their active sites. This binding can disrupt the normal function of these enzymes, leading to altered cellular processes. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the 6-methyl and 1-one functionalities.
Quinoline: Another nitrogen-containing heterocycle with a similar structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
6-methyl-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group and the 1-one functionality enhances its reactivity and potential as a pharmacophore in drug design .
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
6-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6,9H,1H3 |
Clé InChI |
LUXRRJRYVAJEHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=NC(=O)C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)

![N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B12346523.png)
![4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12346531.png)
![(2Z)-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346540.png)
![N-(4-methoxyphenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12346542.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12346549.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B12346553.png)
![N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346561.png)
![methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)
![(Z)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12346575.png)

